(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine
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Overview
Description
(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine: is a heterocyclic compound that features both an imidazole and a pyridine ring. These structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine typically involves the condensation of 1-methylimidazole with pyridine-3-carboxaldehyde in the presence of a reducing agent. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or pyridine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of imidazole N-oxide or pyridine N-oxide derivatives.
Reduction: Formation of reduced imidazole or pyridine derivatives.
Substitution: Formation of alkylated or acylated imidazole or pyridine derivatives.
Scientific Research Applications
(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine: has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which (1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine exerts its effects often involves interactions with specific molecular targets such as enzymes or receptors. The imidazole and pyridine rings can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine: can be compared with other similar compounds, such as:
- (1-methyl-1H-imidazol-2-yl)(pyridin-2-yl)methanamine
- (1-methyl-1H-imidazol-2-yl)(pyridin-4-yl)methanamine
- (1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)ethanamine
These compounds share similar structural features but differ in the position of the pyridine ring or the length of the carbon chain. The unique combination of the imidazole and pyridine rings in This compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
(1-methylimidazol-2-yl)-pyridin-3-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-14-6-5-13-10(14)9(11)8-3-2-4-12-7-8/h2-7,9H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSOBDCHUOXJRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CN=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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